3,5-Dibromobenzyl bromide

Vue d'ensemble

Description

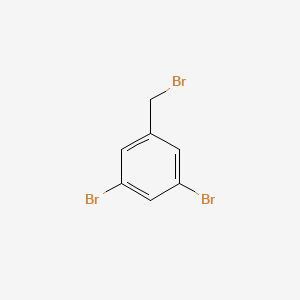

3,5-Dibromobenzyl bromide: is an organic compound with the molecular formula C7H5Br3 . It is a derivative of benzyl bromide, where the benzene ring is substituted with two bromine atoms at the 3 and 5 positions and an additional bromine atom on the benzyl group. This compound is typically a white to beige crystalline solid and is used as an intermediate in organic synthesis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3,5-Dibromobenzyl bromide can be synthesized through the bromination of 3,5-dibromotoluene. The process involves the use of bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is typically carried out in a solvent like carbon tetrachloride (CCl4) under reflux conditions .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and distillation are common to achieve the desired product quality .

Analyse Des Réactions Chimiques

Types of Reactions: 3,5-Dibromobenzyl bromide primarily undergoes nucleophilic substitution reactions due to the presence of the bromine atoms, which are good leaving groups. It can also participate in coupling reactions and other transformations typical for benzyl halides .

Common Reagents and Conditions:

Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Coupling Reactions: Palladium-catalyzed coupling reactions such as Suzuki or Heck reactions can be employed to form carbon-carbon bonds.

Major Products:

Amines: When reacted with amines, the major products are benzylamines.

Thioethers: Reaction with thiols yields benzyl thioethers.

Coupled Products: Palladium-catalyzed reactions produce various coupled aromatic compounds.

Applications De Recherche Scientifique

Organic Synthesis

3,5-Dibromobenzyl bromide is primarily used as a reagent in organic synthesis. It serves as an electrophile in nucleophilic substitution reactions, allowing the formation of various organic compounds. For example:

- Synthesis of Sulfonamides : It can be reacted with sulfonamides to create sulfonamide derivatives, which are important in medicinal chemistry .

Pharmaceutical Development

The compound's potential biological activity makes it a candidate for drug development. Research indicates that derivatives of this compound may exhibit antimicrobial and antitumor properties. For instance:

- Antimicrobial Activity : Studies have shown that certain derivatives possess significant antimicrobial effects against various pathogens.

Materials Science

In materials science, this compound is utilized in the synthesis of novel materials with specific properties. Its application includes:

- Polymer Synthesis : It can be used to create polymers with enhanced thermal stability and mechanical strength by incorporating it into polymer matrices .

Biomolecule Enrichment

Recent studies have explored its role in biomolecule enrichment processes. For example:

- Protein Enrichment : A study demonstrated that using this compound in specific conditions led to the effective enrichment of proteins from complex mixtures .

Case Study 1: Synthesis of Sulfonamide Derivatives

In a controlled laboratory setting, researchers synthesized sulfonamide derivatives using this compound as a key reagent. The reaction involved the nucleophilic attack of a sulfonamide on the dibromobenzyl compound under basic conditions. The resulting products were characterized using NMR spectroscopy and mass spectrometry, confirming their structures and potential biological activities.

Case Study 2: Antimicrobial Testing

A series of derivatives synthesized from this compound were tested for antimicrobial activity against common pathogens such as E. coli and Staphylococcus aureus. The results indicated that some derivatives exhibited significant inhibitory effects, suggesting their potential as antimicrobial agents in pharmaceutical applications.

Case Study 3: Polymer Applications

Researchers incorporated this compound into a polymer matrix to enhance its properties. The modified polymer showed improved thermal stability and mechanical strength compared to the unmodified version. This study highlights the compound's utility in materials science.

Mécanisme D'action

The mechanism of action of 3,5-dibromobenzyl bromide involves its reactivity as an electrophile due to the presence of the bromine atoms. The bromine atoms make the benzyl carbon highly susceptible to nucleophilic attack, facilitating various substitution reactions. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparaison Avec Des Composés Similaires

Benzyl Bromide: Similar in structure but lacks the additional bromine atoms on the benzene ring.

3,5-Dibromotoluene: Precursor to 3,5-dibromobenzyl bromide, with bromine atoms on the benzene ring but no bromine on the benzyl group.

3,5-Dibromoanisole: Contains methoxy group instead of the bromomethyl group.

Uniqueness: this compound is unique due to the presence of three bromine atoms, which significantly enhances its reactivity compared to benzyl bromide and other similar compounds. This increased reactivity makes it a valuable intermediate in various synthetic applications .

Activité Biologique

3,5-Dibromobenzyl bromide (DBBBr), with the chemical formula CHBr and CAS number 56908-88-4, is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of DBBBr, including its synthesis, pharmacological effects, and safety considerations.

- Molecular Weight : 328.83 g/mol

- Physical State : Solid

- Melting Point : 92.0 to 96.0 °C

- Boiling Point : 169 °C at 15 mmHg

- Solubility : Soluble in toluene

Synthesis and Applications

DBBBr is utilized as an intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . Its synthesis often involves bromination reactions of benzyl derivatives, which enhance its reactivity for further chemical transformations.

Antimicrobial Properties

Research indicates that DBBBr exhibits antimicrobial activity against various pathogens. A study demonstrated that halogenated aromatic compounds can inhibit bacterial growth through mechanisms involving membrane disruption and interference with metabolic processes .

Cytotoxicity and Safety

DBBBr is classified as a hazardous material with potential cytotoxic effects. The compound is known to cause severe skin burns and eye damage upon contact. It is also a lachrymator, which means it can provoke tearing and irritation in the eyes . Safety data indicate that exposure can lead to respiratory tract burns if inhaled .

Table 1: Summary of Biological Effects of DBBBr

| Biological Activity | Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibits bacterial growth | |

| Cytotoxicity | Causes skin/eye burns | |

| Lachrymator | Causes tearing |

Case Studies

- Antimicrobial Efficacy : A study evaluated the effectiveness of DBBBr against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 100 µg/mL, suggesting its potential as a disinfectant or preservative in pharmaceutical formulations .

- Toxicological Assessment : In a toxicological study involving animal models, DBBBr was administered at varying doses to assess its effects on liver function. Elevated levels of liver enzymes were observed in treated groups, indicating hepatotoxicity. Histopathological analysis revealed necrotic changes in liver tissues at higher doses, emphasizing the need for careful handling and risk assessment in pharmaceutical applications .

The biological activity of DBBBr can be attributed to its ability to interact with cellular membranes and proteins. The presence of bromine atoms enhances its lipophilicity, allowing it to penetrate lipid membranes effectively. This interaction disrupts cellular integrity and leads to cell death in susceptible organisms .

Propriétés

IUPAC Name |

1,3-dibromo-5-(bromomethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br3/c8-4-5-1-6(9)3-7(10)2-5/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWTFRUXTAFBWBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Br)Br)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90205446 | |

| Record name | 3,5-Dibromobenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90205446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56908-88-4 | |

| Record name | 3,5-Dibromobenzyl bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056908884 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dibromobenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90205446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Dibromobenzyl Bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary focus of the research paper "Condensation Products of 2-Hydroxy-3,5-dibromobenzyl Bromide with Phenols and their Germicidal Power"?

A1: This research investigates the synthesis of new compounds derived from 3,5-Dibromobenzyl bromide. Specifically, it focuses on the condensation reactions between 2-Hydroxy-3,5-dibromobenzyl bromide (a derivative of this compound) and various phenols. [] The study then explores the germicidal activity of these synthesized compounds, aiming to understand the relationship between their chemical structure and their effectiveness against microorganisms. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.